molecular formula C25H18 B14556988 2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene CAS No. 61684-56-8

2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene

Cat. No.: B14556988
CAS No.: 61684-56-8
M. Wt: 318.4 g/mol
InChI Key: YWHWZGSLFHWGIO-UHFFFAOYSA-N
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Description

2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene is an organic compound that features a naphthalene core substituted with a phenylpropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene typically involves the coupling of a naphthalene derivative with a phenylpropynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert alkynes to alkanes.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives of the naphthalene ring.

Scientific Research Applications

2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene is unique due to the presence of both a naphthalene core and a phenylpropynyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

61684-56-8

Molecular Formula

C25H18

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-(3-phenylprop-2-ynyl)phenyl]naphthalene

InChI

InChI=1S/C25H18/c1-2-9-20(10-3-1)11-8-15-22-13-6-7-16-25(22)24-18-17-21-12-4-5-14-23(21)19-24/h1-7,9-10,12-14,16-19H,15H2

InChI Key

YWHWZGSLFHWGIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCC2=CC=CC=C2C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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